Denopterin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

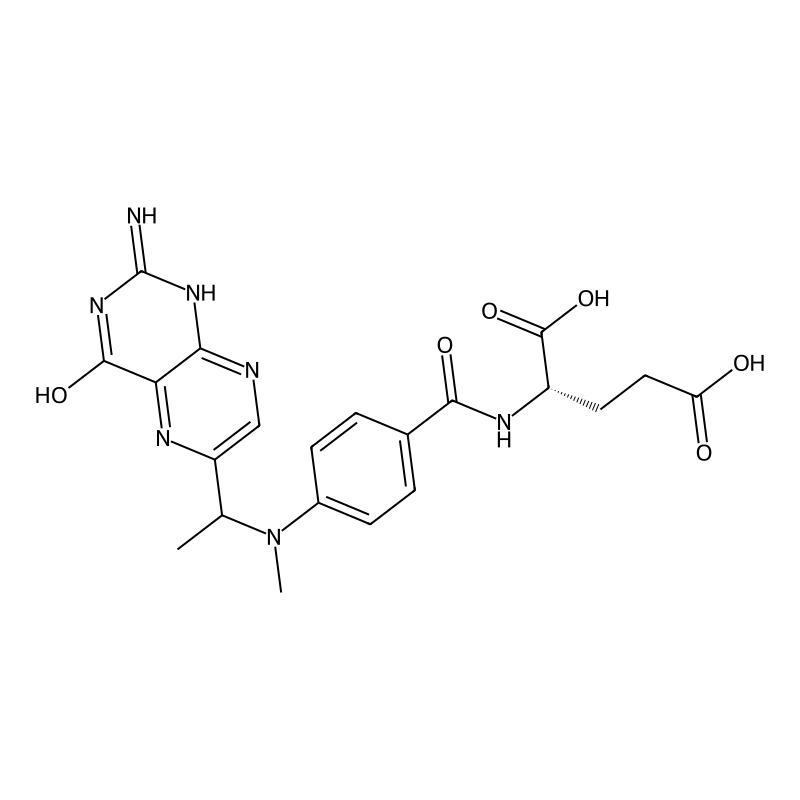

Denopterin (9,10-dimethylpteroylglutamic acid) is a synthetic antifolate and dihydrofolate reductase (DHFR) inhibitor. Unlike classical antifolates such as methotrexate (MTX) or aminopterin, which rely on a 4-amino substitution for tight enzyme binding, Denopterin retains the endogenous 4-oxo (hydroxyl) pyrimidine structure while introducing steric bulk via dual methylations at the C9 and N10 bridge positions [1]. This structural configuration restricts the conformational flexibility of the pterin-pABA linkage, altering its binding kinetics, cellular uptake via the Reduced Folate Carrier (RFC), and intracellular polyglutamylation rates compared to unmethylated baselines. For procurement in pharmaceutical development and biochemical screening, Denopterin serves as a non-classical comparator for elucidating folate metabolism, bypassing MTX-specific resistance mechanisms, and developing targeted antibody-drug conjugate (ADC) payloads [2].

References

Substituting Denopterin with more common, lower-cost antifolates like Methotrexate (MTX) or Aminopterin compromises assay validity in resistance and transport modeling. The 4-amino substitution present in MTX drives nearly irreversible, sub-nanomolar DHFR binding, whereas Denopterin’s 4-oxo-9,10-dimethyl structure acts as a competitive inhibitor that mimics the binding orientation of natural dihydrofolate without rapid catalytic turnover [1]. Furthermore, MTX and Aminopterin exhibit distinct affinities for the Reduced Folate Carrier (RFC) and Folylpolyglutamate Synthetase (FPGS). Procuring a generic 4-amino antifolate for a study targeting 4-oxo-specific transport mechanisms or attempting to bypass RFC-downregulation resistance yields incompatible kinetic data and fails to replicate the intracellular retention profile dictated by Denopterin’s sterically hindered 9,10-bridge [2].

References

- [1] McGuire, J. J. (2003). Anticancer antifolates: current status and future directions. Current Pharmaceutical Design, 9(31), 2593-2613.

- [2] Matherly, L. H., & Hou, Z. (2008). Structure and function of the reduced folate carrier a paradigm of a major facilitator superfamily mammalian nutrient transporter. Vitamins and Hormones, 79, 145-184.

DHFR Binding Kinetics: Competitive vs. Tight-Binding Inhibition

Denopterin’s retention of the 4-oxo group combined with 9,10-dimethylation results in a fundamentally different DHFR inhibition profile compared to 4-amino analogs. While Methotrexate (MTX) acts as a tight-binding inhibitor with a DHFR Ki in the picomolar range (<10 pM), Denopterin functions as a competitive inhibitor with binding affinities shifted into the nanomolar to low-micromolar range [1]. The dual methyl groups at C9 and N10 restrict the torsional angle of the bridge, preventing the deep active-site insertion seen with unmethylated or 4-amino species, thereby allowing researchers to study dynamic substrate displacement.

| Evidence Dimension | DHFR Inhibition Mechanism and Affinity (Ki/IC50) |

| Target Compound Data | Denopterin: Classical competitive inhibition (nanomolar to low-micromolar affinity) |

| Comparator Or Baseline | Methotrexate (MTX): Pseudo-irreversible tight-binding (<10 pM affinity) |

| Quantified Difference | Orders of magnitude shift in affinity and transition from tight-binding to competitive kinetics |

| Conditions | In vitro steady-state DHFR kinetic assays |

Essential for biochemical assays requiring a competitive, reversible DHFR inhibitor rather than a permanent enzyme-blocking agent.

Cellular Transport and RFC Affinity

The cellular entry of antifolates is primarily mediated by the Reduced Folate Carrier (RFC). The 4-oxo-9,10-dimethyl structure of Denopterin alters its recognition by the RFC compared to 4-amino derivatives. Cell lines with acquired MTX resistance often exhibit mutated or downregulated RFCs that drastically reduce MTX influx (up to a 100-fold decrease in Vmax/Km). Denopterin, presenting a different steric and electrostatic profile at the pterin-bridge junction, demonstrates differential cross-resistance, allowing it to be evaluated in MTX-resistant models where classical 4-amino transport is impaired [1].

| Evidence Dimension | RFC-mediated Transport Affinity and Cross-Resistance |

| Target Compound Data | Denopterin: Differential transport kinetics via RFC due to 9,10-steric bulk |

| Comparator Or Baseline | Methotrexate (MTX): High susceptibility to RFC-downregulation resistance |

| Quantified Difference | Altered transport Vmax/Km ratio in MTX-resistant cell lines |

| Conditions | RFC-deficient or mutated human tumor cell lines |

Crucial for oncology procurement targeting the screening of compounds against MTX-resistant, transport-deficient malignancies.

Intracellular Retention via FPGS Polyglutamylation

Intracellular retention of folates requires the addition of glutamate residues by Folylpolyglutamate Synthetase (FPGS). The 9,10-dimethylation of Denopterin introduces steric hindrance that alters the presentation of its p-aminobenzoylglutamate tail to the FPGS active site. Compared to natural folic acid or MTX, which are rapidly polyglutamylated to long-chain derivatives (Glu3-Glu5), Denopterin exhibits a modified polyglutamylation rate and chain-length distribution [1]. This structural bottleneck reduces the rapid accumulation of highly charged, trapped metabolites, altering its intracellular half-life and toxicity profile.

| Evidence Dimension | FPGS Substrate Efficiency (Vmax/Km) |

| Target Compound Data | Denopterin: Sterically hindered, altered polyglutamate chain distribution |

| Comparator Or Baseline | Methotrexate / Folic Acid: Rapid formation of long-chain polyglutamates (Glu3-Glu5) |

| Quantified Difference | Reduced rate of long-chain polyglutamate formation due to 9,10-bridge rigidity |

| Conditions | In vitro FPGS catalytic assays and intracellular metabolite profiling |

Allows drug developers to precisely modulate intracellular drug retention and clearance rates when designing novel antifolate payloads.

Suitability as an ADC Payload Building Block

Denopterin and its structural derivatives are utilized in the synthesis of Antibody-Drug Conjugates (ADCs), such as those incorporating pyrrolobenzodiazepine (PBD) dimers. While standard MTX is highly hydrophilic and exhibits classical 4-amino off-target toxicity profiles when conjugated, the 9,10-dimethyl core of Denopterin provides altered lipophilicity and a distinct cytotoxic mechanism via 4-oxo competitive inhibition[1]. This provides a synthetic baseline for developers aiming to optimize the therapeutic index and conjugation stability of novel ADC payloads compared to off-the-shelf MTX.

| Evidence Dimension | ADC Payload Compatibility and Lipophilicity |

| Target Compound Data | Denopterin: Optimized lipophilicity and alternative toxicity profile via 9,10-dimethylation |

| Comparator Or Baseline | Methotrexate: High hydrophilicity and classical 4-amino toxicity |

| Quantified Difference | Improved physicochemical properties for specific hydrophobic linker conjugations |

| Conditions | Preclinical ADC formulation and linker-payload synthesis |

Provides a critical, structurally distinct antimetabolite scaffold for optimizing the physicochemical properties of next-generation ADCs.

Enzyme Kinetic Modeling of DHFR

Denopterin is selected by researchers requiring a 4-oxo, competitive DHFR inhibitor to study substrate displacement and dynamic enzyme kinetics, where the pseudo-irreversible binding of MTX would block turnover and invalidate the assay [1].

Screening Against MTX-Resistant Cell Lines

Procured for oncology research focusing on overcoming transport-based (RFC-downregulation) or polyglutamylation-based (FPGS-mutation) resistance mechanisms, as its 9,10-dimethyl structure bypasses classical 4-amino antifolate resistance pathways [1].

Development of Novel ADC Payloads

Utilized by medicinal chemists and ADC developers as a specialized antimetabolite scaffold to tune the lipophilicity, conjugation stability, and intracellular retention of complex payloads (e.g., PBD conjugates) compared to standard MTX [2].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Fleischman DA, Arfanakis K, Leurgans S, Keating SM, Lamar M, Bennett DA, Adeyemi OM, Barnes LL. Neopterin is associated with hippocampal subfield volumes and cognition in HIV. Neurol Neuroimmunol Neuroinflamm. 2018 Jun 11;5(4):e467. doi: 10.1212/NXI.0000000000000467. eCollection 2018 Jul. PubMed PMID: 29904644; PubMed Central PMCID: PMC5999345.

3: Kırmızıbekmez H, İnan Y, Reis R, Sipahi H, Gören AC, Yeşilada E. Phenolic compounds from the aerial parts of Clematis viticella L. and their in vitro anti-inflammatory activities. Nat Prod Res. 2018 Mar 12:1-4. doi: 10.1080/14786419.2018.1448815. [Epub ahead of print] PubMed PMID: 29527979.

4: Kranaster L, Hoyer C, Aksay SS, Bumb JM, Müller N, Zill P, Schwarz MJ, Sartorius A. Antidepressant efficacy of electroconvulsive therapy is associated with a reduction of the innate cellular immune activity in the cerebrospinal fluid in patients with depression. World J Biol Psychiatry. 2018 Aug;19(5):379-389. doi: 10.1080/15622975.2017.1355473. Epub 2017 Aug 9. PubMed PMID: 28714751.

5: Uwaezuoke SN. The role of novel biomarkers in childhood idiopathic nephrotic syndrome: a narrative review of published evidence. Int J Nephrol Renovasc Dis. 2017 Jun 1;10:123-128. doi: 10.2147/IJNRD.S131869. eCollection 2017. Review. PubMed PMID: 28615961; PubMed Central PMCID: PMC5459980.

6: Valdiglesias V, Sánchez-Flores M, Maseda A, Lorenzo-López L, Marcos-Pérez D, López-Cortón A, Strasser B, Fuchs D, Laffon B, Millán-Calenti JC, Pásaro E. Immune biomarkers in older adults: Role of physical activity. J Toxicol Environ Health A. 2017;80(13-15):605-620. doi: 10.1080/15287394.2017.1286898. Epub 2017 May 19. PubMed PMID: 28524767.

7: El-Lebedy D, Raslan H, Ibrahim A, Ashmawy I, El-Aziz SA, Mohammed AM. Association of STAT4 rs7574865 and PTPN22 rs2476601 polymorphisms with rheumatoid arthritis and non-systemically reacting antibodies in Egyptian patients. Clin Rheumatol. 2017 Sep;36(9):1981-1987. doi: 10.1007/s10067-017-3632-7. Epub 2017 Apr 19. PubMed PMID: 28424905.

8: Lindsay A, Carr S, Cross S, Petersen C, Lewis JG, Gieseg SP. The physiological response to cold-water immersion following a mixed martial arts training session. Appl Physiol Nutr Metab. 2017 May;42(5):529-536. doi: 10.1139/apnm-2016-0582. Epub 2017 Jan 17. PubMed PMID: 28177718.

9: Masiá M, Padilla S, Fernández M, Barber X, Moreno S, Iribarren JA, Portilla J, Peña A, Vidal F, Gutiérrez F; CoRIS. Contribution of Oxidative Stress to Non-AIDS Events in HIV-Infected Patients. J Acquir Immune Defic Syndr. 2017 Jun 1;75(2):e36-e44. doi: 10.1097/QAI.0000000000001287. PubMed PMID: 28107228.

10: Anesten B, Yilmaz A, Hagberg L, Zetterberg H, Nilsson S, Brew BJ, Fuchs D, Price RW, Gisslén M. Blood-brain barrier integrity, intrathecal immunoactivation, and neuronal injury in HIV. Neurol Neuroimmunol Neuroinflamm. 2016 Nov 9;3(6):e300. eCollection 2016 Dec. PubMed PMID: 27868081; PubMed Central PMCID: PMC5104266.

11: El-Lebedy D, Hussein J, Ashmawy I, Mohammed AM. Serum level of neopterin is not a marker of disease activity in treated rheumatoid arthritis patients. Clin Rheumatol. 2017 Sep;36(9):1975-1979. doi: 10.1007/s10067-016-3433-4. Epub 2016 Oct 3. PubMed PMID: 27699655.

12: Crowell TA, Fletcher JL, Sereti I, Pinyakorn S, Dewar R, Krebs SJ, Chomchey N, Rerknimitr R, Schuetz A, Michael NL, Phanuphak N, Chomont N, Ananworanich J; RV254/SEARCH010 Study Group. Initiation of antiretroviral therapy before detection of colonic infiltration by HIV reduces viral reservoirs, inflammation and immune activation. J Int AIDS Soc. 2016 Sep 15;19(1):21163. doi: 10.7448/IAS.19.1.21163. eCollection 2016. PubMed PMID: 27637172; PubMed Central PMCID: PMC5026729.

13: Kothur K, Wienholt L, Mohammad SS, Tantsis EM, Pillai S, Britton PN, Jones CA, Angiti RR, Barnes EH, Schlub T, Bandodkar S, Brilot F, Dale RC. Utility of CSF Cytokine/Chemokines as Markers of Active Intrathecal Inflammation: Comparison of Demyelinating, Anti-NMDAR and Enteroviral Encephalitis. PLoS One. 2016 Aug 30;11(8):e0161656. doi: 10.1371/journal.pone.0161656. eCollection 2016. PubMed PMID: 27575749; PubMed Central PMCID: PMC5004915.

14: Krut JJ, Price RW, Zetterberg H, Fuchs D, Hagberg L, Yilmaz A, Cinque P, Nilsson S, Gisslén M. No support for premature central nervous system aging in HIV-1 when measured by cerebrospinal fluid phosphorylated tau (p-tau). Virulence. 2017 Jul 4;8(5):599-604. doi: 10.1080/21505594.2016.1212155. Epub 2016 Jul 19. PubMed PMID: 27435879; PubMed Central PMCID: PMC5538341.

15: Arsenault BJ, Kohli P, Lambert G, DeMicco DA, Laskey R, Messig MM, Kastelein JJ, Waters DD. Emerging Cardiovascular Disease Biomarkers and Incident Diabetes Mellitus Risk in Statin-Treated Patients With Coronary Artery Disease (from the Treating to New Targets [TNT] Study). Am J Cardiol. 2016 Aug 15;118(4):494-8. doi: 10.1016/j.amjcard.2016.05.044. Epub 2016 May 29. PubMed PMID: 27328952.

16: van Dijk RA, Rijs K, Wezel A, Hamming JF, Kolodgie FD, Virmani R, Schaapherder AF, Lindeman JH. Systematic Evaluation of the Cellular Innate Immune Response During the Process of Human Atherosclerosis. J Am Heart Assoc. 2016 Jun 16;5(6). pii: e002860. doi: 10.1161/JAHA.115.002860. PubMed PMID: 27312803; PubMed Central PMCID: PMC4937250.

17: Coskun AK, Halici Z, Oral A, Bayir Y, Deniz F, Caycı T, Mentes O, Oz BS, Harlak A, Yigit T, Kozak O, Peker Y. The value of combined elevation of D-dimer and neopterin as a predictive parameter for early stage acute mesenteric ischemia: An experimental study. Vascular. 2017 Apr;25(2):163-169. doi: 10.1177/1708538116652267. Epub 2016 Jul 9. PubMed PMID: 27278523.

18: Pilka R, Marek R, Adam T, Kudela M, Ondrová D, Neubert D, Hambálek J, Maděrka M, Solichová D, Krčmová LK, Melichar B. Systemic Inflammatory Response After Open, Laparoscopic and Robotic Surgery in Endometrial Cancer Patients. Anticancer Res. 2016 Jun;36(6):2909-22. PubMed PMID: 27272805.

19: Shmagel KV, Saidakova EV, Shmagel NG, Korolevskaya LB, Chereshnev VA, Robinson J, Grivel JC, Douek DC, Margolis L, Anthony DD, Lederman MM. Systemic inflammation and liver damage in HIV/hepatitis C virus coinfection. HIV Med. 2016 Sep;17(8):581-9. doi: 10.1111/hiv.12357. Epub 2016 May 17. PubMed PMID: 27187749; PubMed Central PMCID: PMC4987156.

20: Palabiyik SS, Keles S, Girgin G, Arpali-Tanas E, Topdagi E, Baydar T. Neopterin Release and Tryptophan Degradation in Patients with Uveitis. Curr Eye Res. 2016 Nov;41(11):1513-1517. Epub 2016 May 9. PubMed PMID: 27159029.

Explore Compound Types